(Trityloxyimino)malonic acid dimethyl ester
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Overview
Description
(Trityloxyimino)malonic acid dimethyl ester is an organic compound with a complex structure that includes a trityloxy group and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trityloxyimino)malonic acid dimethyl ester typically involves the reaction of dimethyl oxalate with trityl hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(Trityloxyimino)malonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The trityloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
(Trityloxyimino)malonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving oxime and trityl groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (Trityloxyimino)malonic acid dimethyl ester involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the trityloxy group can provide steric protection, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl oxalate: A simpler ester that lacks the oxime and trityloxy functionalities.
Trityl hydroxylamine: Contains the trityl group but lacks the ester functionality.
Dimethyl fumarate: An ester with different reactivity due to the absence of the oxime and trityloxy groups.
Uniqueness
(Trityloxyimino)malonic acid dimethyl ester is unique due to the combination of the trityloxy and oxime groups, which confer distinct reactivity and potential applications. This combination allows for the exploration of new synthetic pathways and the development of novel materials and pharmaceuticals.
Properties
IUPAC Name |
dimethyl 2-trityloxyiminopropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-28-22(26)21(23(27)29-2)25-30-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPRQESULBQBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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